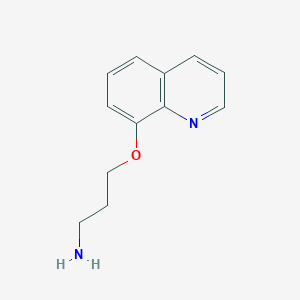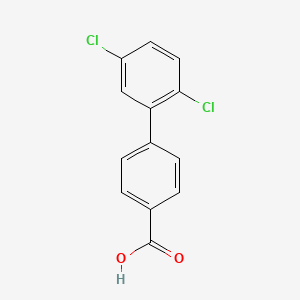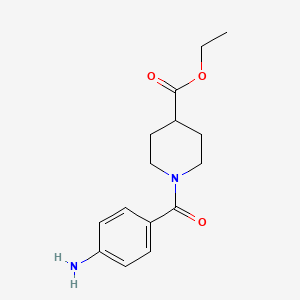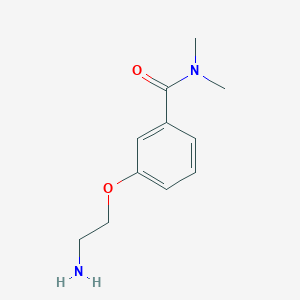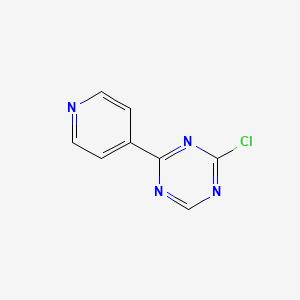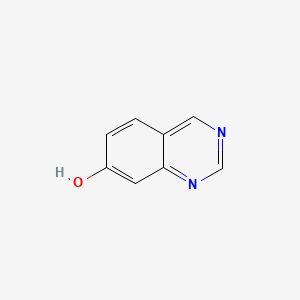
7-Quinazolinol
Overview
Description
7-Quinazolinol, also known as quinazolin-7-ol, is a heterocyclic chemical compound . It is a quinazoline with a hydroxyl group in the C7 position . Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of a wide range of their antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP) and thyrosine kinase .
Synthesis Analysis
Quinazolinones and quinazolines are synthesized through various methods. Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Recently, molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
Molecular Structure Analysis
The molecular formula of this compound is C8H6N2O . The InChI string representation of its structure is InChI=1S/C8H6N2O/c11-7-2-1-6-4-9-5-10-8(6)3-7/h1-5,11H . The Canonical SMILES representation is C1=CC2=CN=CN=C2C=C1O .
Chemical Reactions Analysis
Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of a wide range of their antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP) and thyrosine kinase .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 146.15 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Topological Polar Surface Area is 46 Ų .
Scientific Research Applications
Enzymatic Inhibition and Anticancer Potential
Quinazolinone derivatives, including those related to 7-Quinazolinol, have shown significant inhibitory activities against various metabolic enzymes, such as α-glycosidase, acetylcholinesterase, and carbonic anhydrases. This suggests their potential as enzyme inhibitors in various therapeutic contexts, particularly in cancer treatments. For example, a study by Pedrood et al. (2020) synthesized novel quinazolinone derivatives and found they exhibited high inhibitory activities against these enzymes, implying their applicability in designing anticancer agents (Pedrood et al., 2020).
Antitumor and Apoptosis-Inducing Effects
Quinazolinone-based compounds have been explored for their antitumor properties. Dohle et al. (2018) designed quinazolinone-based anticancer agents that demonstrated significant antiproliferative activity and the ability to inhibit tubulin assembly, a crucial process in cancer cell proliferation (Dohle et al., 2018). Additionally, Zahedifard et al. (2015) synthesized a new quinazolinone compound and identified its role in inducing apoptosis in breast cancer cells, highlighting its potential as an anti-cancer agent (Zahedifard et al., 2015).
Anticonvulsant and Neuroprotective Effects
Quinazolinone derivatives also exhibit anticonvulsant and neuroprotective activities. A study by El-Azab and Eltahir (2012) synthesized novel quinazolinone derivatives and evaluated them for antitumor and anticonvulsant activities, finding that some compounds showed advanced anticonvulsant activity and lower neurotoxicity than reference drugs (El-Azab & Eltahir, 2012).
Antimicrobial and Antifungal Activities
Quinazolinones have demonstrated antimicrobial and antifungal properties. Research by Kumara et al. (2018) synthesized bis-hydrazones of quinazolinones and found them to possess potent antimicrobial properties against various clinical pathogens, including antibacterial and antifungal activities (Kumara et al., 2018).
Synthesis and Biological Activity Correlation
Studies on quinazolinones often focus on synthesizing new derivatives and understanding their biological activity. He et al. (2014) provided an overview of new synthetic methods and applications of 4(3H)-quinazolinones in various fields, including their antimalarial, antitumor, and other medicinal properties (He et al., 2014).
Safety and Hazards
Future Directions
Quinazoline and its related scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their wide spectrum of biological properties . The emerging understanding of quinazoline derivatives on their pharmacological target offers opportunities for novel therapeutics . This review gives detailed attention on in vitro and in vivo pharmacological activities of quinazoline and its analogs in the perspective of drug discovery and its development .
Mechanism of Action
Target of Action
Quinazolin-7-ol, also known as 7-Quinazolinol, has been found to exhibit broad-spectrum antimicrobial activity . The primary targets of this compound are bacterial cells, particularly Pseudomonas aeruginosa . This bacterium is known for its role in various infections and its resistance to many antibiotics .
Mode of Action
Quinazolin-7-ol interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics . Quinazolin-7-ol inhibits biofilm formation at sub-minimum inhibitory concentrations .
Biochemical Pathways
Quinazolin-7-ol affects the quorum sensing system of Pseudomonas aeruginosa, which regulates biofilm formation . By inhibiting this system, Quinazolin-7-ol disrupts the bacteria’s ability to form biofilms . Additionally, it decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, a major component of the matrix binding biofilm components together .
Pharmacokinetics
It is known that the lipophilicity of quinazolinones helps them penetrate the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
The result of Quinazolin-7-ol’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa, leading to a decrease in the bacteria’s pathogenicity and invasion potential . This makes Quinazolin-7-ol a promising potential for discovering new anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Biochemical Analysis
Biochemical Properties
7-Quinazolinol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme dihydrofolate reductase, where it acts as an inhibitor. This inhibition disrupts the folate pathway, which is essential for DNA synthesis and repair. Additionally, this compound has been shown to interact with protein kinases, modulating their activity and affecting cell signaling pathways. These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and bacterial infections .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating both intrinsic and extrinsic pathways. This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism. In bacterial cells, this compound exhibits antibacterial properties by inhibiting essential enzymes and disrupting cell wall synthesis. These cellular effects underscore the compound’s potential in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of dihydrofolate reductase, which leads to a decrease in tetrahydrofolate levels and subsequently impairs DNA synthesis. Additionally, this compound binds to protein kinases, altering their conformation and activity. This binding results in the modulation of downstream signaling pathways, affecting cell proliferation, differentiation, and survival. The compound also influences gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent and its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing bacterial infections. At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which hydroxylate the compound to form various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound also affects metabolic flux by inhibiting key enzymes in the folate pathway, leading to altered levels of metabolites involved in DNA synthesis and repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways. Additionally, this compound can be transported to the nucleus, where it affects gene expression by interacting with transcription factors and epigenetic regulators. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
quinazolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-2-1-6-4-9-5-10-8(6)3-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDCBBZUYJDNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343416 | |
| Record name | 7-Quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7556-97-0 | |
| Record name | 7-Quinazolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinazolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



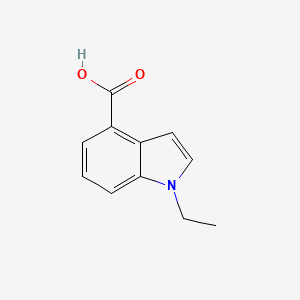
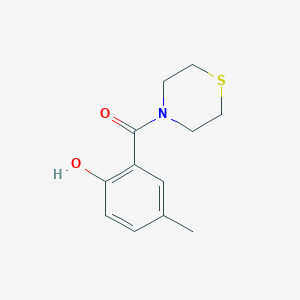
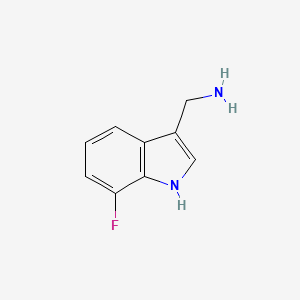
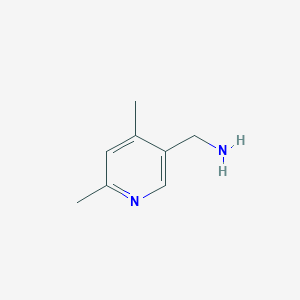
![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)



![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)
